molecular formula C30H40O8 B1597893 4',4''(5'')-Divaleryldibenzo-18-crown-6 CAS No. 74966-25-9

4',4''(5'')-Divaleryldibenzo-18-crown-6

Cat. No. B1597893
CAS RN: 74966-25-9
M. Wt: 528.6 g/mol
InChI Key: SQFZHSMTSMJDKY-UHFFFAOYSA-N
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Description

4',4''(5'')-Divaleryldibenzo-18-crown-6, also known as DVDC, is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are a class of cyclic compounds that possess a cavity or crown-like structure, which can selectively bind to metal ions or other small molecules. DVDC is a popular crown ether that has been extensively studied for its potential applications in various fields, including analytical chemistry, biochemistry, and materials science.

Scientific Research Applications

Metal Ion Extraction and Environmental Applications

4',4''(5'')-Divaleryldibenzo-18-crown-6 and its derivatives are primarily known for their ability to selectively extract metal ions. This property is particularly valuable in environmental applications, such as the treatment of nuclear waste. For example, Dutta et al. (2022) discuss the synthesis and purification of related compounds, highlighting their role in nuclear waste management (Dutta et al., 2022).

Synthesis and Chemical Modification

The synthesis of various derivatives of dibenzo-18-crown-6, including 4',4''(5'')-Divaleryldibenzo-18-crown-6, has been a topic of significant research. Wada et al. (1980) and Wang Min-can (2006) detail the synthesis of related compounds, demonstrating the versatility and potential for chemical modification of these crown ethers (Wada et al., 1980); (Wang Min-can, 2006).

Analytical and Sensing Applications

Crown ethers like 4',4''(5'')-Divaleryldibenzo-18-crown-6 have found use in analytical chemistry, particularly in sensing applications. For instance, Serrano et al. (2015) describe the use of crown ether-modified electrodes for the determination of metal ions, leveraging the selective binding properties of crown ethers (Serrano et al., 2015).

Catalysis and Organic Synthesis

In the realm of organic synthesis, crown ethers serve as catalysts and reagents. The work by Sarkar and Rao (1991) illustrates the use of polydibenzo-18-crown-6-borohydride in the stereoselective reduction of ketones, showcasing the utility of crown ethers in facilitating specific chemical reactions (Sarkar & Rao, 1991).

Complexation and Ion Transport Studies

Crown ethers are also studied for their ability to form complexes with various ions, influencing ion transport. Research by Hamilton and Kaler (1990) explores how crown ethers facilitate ion transport through bilayers, providing insights into their potential applications in materials science and membrane technology (Hamilton & Kaler, 1990).

Novel Material Synthesis

The synthesis of novel materials incorporating crown ethers is another area of active research. Salih et al. (2014) discuss the preparation of novel membrane materials using derivatives of dibenzo-18-crown-6, indicating the broad applicability of these compounds in materials science (Salih et al., 2014).

properties

IUPAC Name

1-(24-pentanoyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40O8/c1-3-5-7-25(31)23-9-11-27-29(21-23)37-19-15-33-14-18-36-28-12-10-24(26(32)8-6-4-2)22-30(28)38-20-16-34-13-17-35-27/h9-12,21-22H,3-8,13-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFZHSMTSMJDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(=O)CCCC)OCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370185
Record name ZINC04284025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',4''(5'')-Divaleryldibenzo-18-crown-6

CAS RN

74966-25-9
Record name ZINC04284025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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